molecular formula C16H17N5O6 B11489090 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11489090
M. Wt: 375.34 g/mol
InChI Key: RBIJAHMBFAUOLC-UHFFFAOYSA-N
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Description

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone is a complex organic compound that features a triazole ring, a nitro group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Acetylphenoxy Group: This step involves the reaction of the nitro-triazole intermediate with 4-acetylphenol in the presence of a suitable base.

    Incorporation of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The exact mechanism of action of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-acetylphenoxy)-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone: Lacks the nitro group, which may result in different biological activities.

    2-[5-(4-hydroxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone: Contains a hydroxy group instead of an acetyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the nitro group and the acetylphenoxy moiety in 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H17N5O6

Molecular Weight

375.34 g/mol

IUPAC Name

2-[5-(4-acetylphenoxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C16H17N5O6/c1-11(22)12-2-4-13(5-3-12)27-16-17-15(21(24)25)18-20(16)10-14(23)19-6-8-26-9-7-19/h2-5H,6-10H2,1H3

InChI Key

RBIJAHMBFAUOLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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